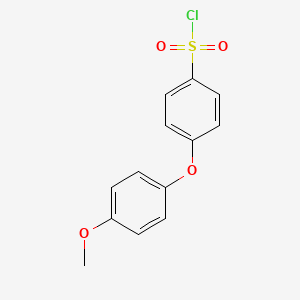

4-(4-methoxyphenoxy)benzenesulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKIJUPJYLXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394932 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370065-09-1 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS 370065-09-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-methoxyphenoxy)benzenesulfonyl chloride, a key building block in synthetic chemistry. While detailed experimental data for this specific compound is limited in peer-reviewed literature, this document synthesizes available information with established chemical principles to offer valuable insights for its handling, synthesis, and application.

Core Molecular Identity and Properties

This compound is a diaryl ether derivative functionalized with a sulfonyl chloride group. This bifunctional nature makes it a valuable intermediate for introducing the 4-(4-methoxyphenoxy)phenylsulfonyl moiety into larger molecules, a common strategy in the development of new pharmaceutical and agrochemical agents.

Physicochemical Data

While experimentally determined physical constants such as melting and boiling points are not widely published, a summary of its known and computationally predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 370065-09-1 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₁ClO₄S | Commercial Suppliers |

| Molecular Weight | 298.74 g/mol | Commercial Suppliers |

| Purity | ≥95% (typically available) | |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | |

| Predicted LogP | 3.415 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 4 |

Predicted Spectroscopic Characteristics

For structural confirmation, the following spectral characteristics are predicted based on the molecule's constitution.

-

¹H NMR (in CDCl₃):

-

A singlet around 3.8 ppm corresponding to the methoxy (-OCH₃) protons.

-

A series of doublets and multiplets in the aromatic region (approximately 6.9-8.0 ppm). The protons on the methoxy-substituted ring will appear more upfield compared to those on the sulfonyl chloride-bearing ring due to the electron-donating effect of the methoxy group. The protons ortho to the sulfonyl chloride group are expected to be the most downfield due to its strong electron-withdrawing nature.

-

-

¹³C NMR (in CDCl₃):

-

A signal for the methoxy carbon around 55-56 ppm.

-

Multiple signals in the aromatic region (approximately 115-160 ppm). The carbon attached to the sulfur atom will be significantly downfield.

-

-

Infrared (IR) Spectroscopy:

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, expected around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹, respectively.[1]

-

C-O-C stretching vibrations for the diaryl ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Common fragmentation patterns would involve the loss of the chlorine atom (-35 Da) and the SO₂Cl group.

-

Synthesis and Handling

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general procedures for similar reactions. It should be performed with all appropriate safety precautions by trained personnel.

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Charge the flask with 4-methoxydiphenyl ether (1.0 eq) dissolved in a suitable inert solvent such as dichloromethane (DCM).

-

Chlorosulfonation: Cool the solution to 0°C using an ice bath. Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Safety and Handling

Aryl sulfonyl chlorides are hazardous compounds requiring careful handling.

-

Corrosive: Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment, often at refrigerated temperatures (2-8°C).

-

Lachrymator: The vapors can be irritating to the eyes and respiratory system. All handling should be performed in a well-ventilated fume hood.

-

Accidental Exposure: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in case of significant exposure.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its reactivity as an electrophile at the sulfur center. The sulfonyl chloride is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

Formation of Sulfonamides

The most prominent reaction of this compound is its condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast number of therapeutic agents.

Caption: General reaction of this compound with an amine.

Rationale in Drug Discovery

The 4-(4-methoxyphenoxy)phenylsulfonyl scaffold is of interest to medicinal chemists for several reasons:

-

Diaryl Ether Motif: This structure is present in numerous biologically active compounds and can contribute to favorable binding interactions with protein targets. It often imparts a degree of conformational rigidity.

-

Sulfonamide Group: As a versatile hydrogen bond donor and acceptor, the sulfonamide group can form crucial interactions with biological macromolecules. Its presence can also favorably modulate physicochemical properties such as solubility and metabolic stability.

-

Synthetic Versatility: This compound serves as a versatile intermediate, allowing for the systematic synthesis of libraries of novel sulfonamides for screening in drug discovery programs.[2][3] Potential therapeutic areas where derivatives might be explored include oncology, infectious diseases, and inflammatory conditions.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications, particularly in the synthesis of novel sulfonamides for drug discovery. By combining the available data with established principles of chemical reactivity and safety, researchers can effectively and safely incorporate this building block into their synthetic endeavors.

References

-

J&K Scientific. This compound | 370065-09-1. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl Chloride

Abstract: This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The synthesis is centered on the electrophilic chlorosulfonation of 4-methoxydiphenyl ether. This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, characterization techniques, and critical safety protocols required for handling the hazardous reagents involved. It is intended for an audience of researchers, chemists, and drug development professionals.

Introduction and Significance

This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a sulfonyl chloride and a methoxy-substituted diaryl ether, makes it an invaluable building block. The highly reactive sulfonyl chloride group serves as a robust handle for introducing the 4-(4-methoxyphenoxy)benzenesulfonyl moiety into target molecules, a common strategy in medicinal chemistry to modulate properties such as solubility, bioavailability, and biological activity.[3][4]

This compound serves as a crucial precursor for:

-

Pharmaceutical Agents: Synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications.[1][2]

-

Agrochemicals: Development of advanced pesticides and herbicides where the diaryl ether structure contributes to potency and selectivity.[1]

-

Polymer Science: Used in the creation of specialty polymers, imparting unique thermal and mechanical properties.[1]

The primary synthetic route to this compound is the direct chlorosulfonation of 4-methoxydiphenyl ether, an electrophilic aromatic substitution reaction. This guide will elaborate on a reliable and reproducible methodology for this transformation.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction between 4-methoxydiphenyl ether and chlorosulfonic acid.

The Electrophile and Substrate Reactivity

The potent electrophile in this reaction is sulfur trioxide (SO₃), which is present in equilibrium within chlorosulfonic acid or generated in situ. The overall reaction is:

C₁₃H₁₂O₂ + HSO₃Cl → C₁₃H₁₁ClO₄S + H₂O

The substrate, 4-methoxydiphenyl ether, contains two aromatic rings. The reactivity and regioselectivity of the substitution are governed by the electronic effects of the substituents:

-

Phenoxy Group (-OPh): The ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance.

-

Methoxy Group (-OCH₃): Similarly, the methoxy group is a strong activating, ortho, para-director.

Substitution is expected to occur on the unsubstituted phenyl ring, primarily at the position para to the ether linkage. This is due to the powerful para-directing nature of the ether oxygen and the significant steric hindrance at the ortho positions, which would be impeded by the bulky phenoxy group. The final product is therefore the 4-sulfonyl chloride derivative.

Mechanistic Steps

The reaction proceeds via the canonical mechanism for electrophilic aromatic substitution:

-

Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophile.

-

Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base (such as Cl⁻ or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the sulfonic acid intermediate.

-

Conversion to Sulfonyl Chloride: The initially formed sulfonic acid is then converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.

The overall workflow is visualized below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Disclaimer: This procedure involves highly corrosive and reactive chemicals. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Safety Precautions

-

Chlorosulfonic Acid (HSO₃Cl): Extremely corrosive and causes severe skin burns and eye damage.[5] It reacts violently with water, releasing toxic gases (HCl and SO₃).[6][7] ALWAYS add chlorosulfonic acid slowly to other reagents; NEVER add water to chlorosulfonic acid.[8]

-

Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., thick nitrile or Viton®), a flame-retardant lab coat, and closed-toe shoes are mandatory.[8][9] Keep an emergency safety shower and eyewash station accessible.[9]

-

Emergency Preparedness: Have sodium bicarbonate or another suitable neutralizing agent ready to manage spills.[6]

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methoxydiphenyl ether | 200.24 | 20.0 g | 0.10 | Starting material |

| Chlorosulfonic acid | 116.52 | 40.7 mL (75 g) | 0.64 | ~6.4 equivalents |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, as solvent |

| Ice | - | ~500 g | - | For workup |

| Deionized Water | 18.02 | ~500 mL | - | For washing |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Thermometer

-

Gas outlet adapter connected to a gas scrubber (containing NaOH solution)

-

Ice-water bath

-

Büchner funnel and vacuum flask

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and thermometer. Ensure the gas outlet is properly connected to the scrubber to neutralize the HCl gas that will evolve. Charge the flask with 4-methoxydiphenyl ether (20.0 g, 0.10 mol) and anhydrous dichloromethane (100 mL).

-

Initial Cooling: Cool the stirred solution in the flask to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (40.7 mL, 0.64 mol) dropwise from the dropping funnel over a period of 60-90 minutes. Causality: This slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and to prevent the formation of undesired side products, such as the disulfonated compound or polymeric materials. The vigorous evolution of HCl gas must be managed safely.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Reaction Quenching: Prepare a large beaker containing approximately 500 g of crushed ice and 200 mL of cold water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. Causality: This step quenches the excess chlorosulfonic acid by converting it to sulfuric acid and HCl. The large volume of ice absorbs the heat from the violent hydrolysis reaction. The desired sulfonyl chloride product, being insoluble in the acidic aqueous medium, will precipitate as a solid.

-

Product Isolation: Stir the resulting slurry for 15-30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total ~300 mL) until the filtrate is neutral to pH paper. Causality: This washing step is essential to remove residual sulfuric acid and hydrochloric acid, which can degrade the product over time.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish. Dry the crude product under vacuum to a constant weight. A pinkish-white or beige solid is typically obtained.[10]

Purification

The crude product can be purified by recrystallization. A mixed solvent system, such as hexane/ethyl acetate or toluene, is often effective.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate or toluene.

-

Slowly add hexane until the solution becomes cloudy.

-

Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₄S | - |

| Molecular Weight | 298.74 g/mol | - |

| Appearance | White to off-white or beige solid | [10] |

| CAS Number | 370065-09-1 | [1][11] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons and the methoxy group protons. The protons on the sulfonyl chloride-bearing ring will be downfield due to the strong electron-withdrawing effect of the -SO₂Cl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the 13 unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the S=O stretches of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹), as well as C-O-C stretches for the ether linkages and C=C stretches for the aromatic rings.

Conclusion

The chlorosulfonation of 4-methoxydiphenyl ether is an effective and direct method for the synthesis of this compound. The success of this synthesis relies on the careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of chlorosulfonic acid. The resulting product is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research. This guide provides a validated framework for its preparation, grounded in established principles of organic chemistry.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.

- U.S. Patent 4,874,894. (1989). Preparation of 4-methoxybenzenesulfonyl chloride.

- International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.

- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.

- Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.

- J&K Scientific. (n.d.). This compound | 370065-09-1.

- Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)benzenesulfonyl chloride.

-

Clarke, H. T., Babcock, G. S., & Murray, T. F. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

- BenchChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0.

- Chem-Impex. (n.d.). Benzenesulfonyl chloride.

- BLD Pharm. (n.d.). This compound | 370065-09-1.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 7. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. concordia.ca [concordia.ca]

- 9. macro.lsu.edu [macro.lsu.edu]

- 10. prepchem.com [prepchem.com]

- 11. 370065-09-1|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-(4-Methoxyphenoxy)benzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenoxy)benzenesulfonyl chloride, a pivotal reagent in modern organic synthesis. The document delineates its chemical structure, physicochemical properties, and established nomenclature. It offers a detailed, field-tested protocol for its synthesis via electrophilic chlorosulfonation, explores its core reactivity as a potent sulfonating agent, and discusses its significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and practical insights necessary to effectively utilize this versatile compound.

Chemical Identity and Physicochemical Properties

1.1 Structure and Nomenclature

This compound is an aromatic sulfonyl chloride characterized by a benzenesulfonyl chloride core substituted at the para-position with a 4-methoxyphenoxy group. This structural arrangement imparts a unique electronic profile that influences its reactivity.

-

IUPAC Name: this compound[1]

-

CAS Number: 370065-09-1[2]

-

Molecular Formula: C₁₃H₁₁ClO₄S

-

SMILES: COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl[1]

The molecule consists of two phenyl rings linked by an ether oxygen. One ring bears a methoxy (-OCH₃) group, and the other is functionalized with a sulfonyl chloride (-SO₂Cl) group. This structure makes it a valuable building block for introducing the 4-(4-methoxyphenoxy)benzenesulfonyl moiety into target molecules.

1.2 Physicochemical Data

The physical and chemical properties of a reagent are critical for designing experiments, ensuring safe handling, and developing purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 298.75 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Data not consistently available | Varies by purity |

| Solubility | Soluble in many organic solvents (e.g., DMSO, acetone, acetonitrile) | |

| Stability | Moisture-sensitive; reacts with water |

Note: Physical properties such as melting point can vary depending on the crystalline form and purity of the sample.

Synthesis and Purification

2.1 Retrosynthetic Analysis and Synthetic Strategy

The most direct and industrially scalable approach to synthesizing this compound is through the electrophilic aromatic substitution of 4-methoxydiphenyl ether. The key transformation is the introduction of a chlorosulfonyl group onto the electron-rich aromatic ring. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation due to its high reactivity and commercial availability.

The reaction proceeds via an electrophilic attack on the phenyl ring para to the activating ether linkage. The ether oxygen directs the substitution to the ortho and para positions; however, the para product is sterically favored and typically predominates.

Caption: Retrosynthetic pathway for the target molecule.

2.2 Detailed Experimental Protocol: Chlorosulfonation of 4-Methoxydiphenyl Ether

This protocol describes a robust method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

4-Methoxydiphenyl ether

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxydiphenyl ether (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of starting material).

-

Causality: Anhydrous conditions are critical as chlorosulfonic acid and the product are highly moisture-sensitive. The inert nitrogen atmosphere prevents atmospheric moisture from entering the reaction.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature controls the reaction rate, prevents undesirable side reactions, and minimizes the degradation of the starting material and product.

-

-

Reagent Addition: Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C.

-

Causality: A slow, dropwise addition is essential to manage the heat generated during the reaction. Using a slight excess of chlorosulfonic acid ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid to non-reactive sulfuric acid and hydrochloric acid. The large volume of ice absorbs the significant heat of hydrolysis. This must be done in a well-ventilated fume hood as HCl gas is evolved.

-

-

Work-up and Extraction:

-

Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

-

Separate the organic layer (DCM).

-

Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acidic byproducts.

-

Wash once more with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Chemical Reactivity and Mechanistic Insights

3.1 The Electrophilic Nature of the Sulfonyl Chloride Moiety

The core reactivity of this compound stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom. This makes it a prime target for attack by a wide range of nucleophiles.[3]

3.2 Core Reactivity Profile: Sulfonylation Reactions

The primary utility of this reagent is in "sulfonylation" reactions—the transfer of the 4-(4-methoxyphenoxy)benzenesulfonyl group to a nucleophilic substrate.[4] This reaction generally proceeds via a nucleophilic substitution at the sulfur center.[3][5]

Key Reactions:

-

Formation of Sulfonamides: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields stable sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a well-known pharmacophore.[4][6]

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters. These esters are often excellent leaving groups in subsequent nucleophilic substitution reactions.

Caption: Core reactivity of the title compound with nucleophiles.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: As a versatile building block, it is used to synthesize complex molecules with potential therapeutic activities. The resulting sulfonamide and sulfonate ester derivatives are explored in drug discovery programs targeting various diseases.[1][7]

-

Agrochemical Development: It is employed in the formulation of new pesticides and herbicides, where the sulfonyl group can enhance the biological activity and stability of the final product.[1]

-

Polymer and Material Science: The compound can be used to modify polymers or as a monomer in the production of specialty polymers, imparting properties like improved thermal stability.[1]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification:

-

GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[8]

-

Reactivity Hazards: Reacts vigorously and exothermically with water, alcohols, and amines, releasing corrosive hydrogen chloride (HCl) gas.

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood.

-

Dispensing: Handle as a moisture-sensitive solid. Use a glove box or an inert atmosphere (nitrogen or argon) for transfers if possible.

-

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and bases. Refrigeration is often recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched with a basic solution (e.g., sodium hydroxide) under controlled conditions in a fume hood.

-

References

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... [Image]. Retrieved from [Link]

-

Kacprzak, S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... PubMed Central. Retrieved from [Link]

-

Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? r/Chempros. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-methoxy benzene sulfonyl chloride. Retrieved from [Link]

-

UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of (4-Methoxyphenyl)sulfamic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

- Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.

- Google Patents. (n.d.). US4508852A - Compositions and method of preparation by chlorosulfonation of difficultly sulfonatable poly(ether sulfone).

-

PMC. (n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Retrieved from [Link]

- Google Patents. (n.d.). CN101423460A - Method for preparing chlorinated diphenyl ether.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 370065-09-1|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-methoxyphenoxy)benzenesulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 4-(4-Methoxyphenoxy)benzenesulfonyl Chloride

Introduction

This compound is a highly functionalized aromatic organic compound. As a sulfonyl chloride, it serves as a crucial reactive intermediate in a multitude of synthetic applications. Its molecular architecture, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, its applications in research and development, and essential safety protocols for its handling. The insights are tailored for researchers and professionals engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are defined by its molecular formula and weight. These core properties are foundational for all stoichiometric calculations and analytical characterizations.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₁ClO₄S | [1] |

| Molecular Weight | 298.75 g/mol | [1] |

| CAS Number | 370065-09-1 | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | [2] |

Below is a two-dimensional representation of the compound's molecular structure.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a robust synthetic strategy can be designed based on the well-established chlorosulfonation of activated aromatic compounds.

Plausible Synthetic Pathway: Electrophilic Aromatic Substitution

The logical precursor for this molecule is 4-methoxydiphenyl ether. The synthesis involves an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the sulfonating agent.

Causality Behind Experimental Choices:

-

Starting Material: 4-methoxydiphenyl ether provides the necessary carbon skeleton. Both aromatic rings are activated by the ether oxygen. The methoxy group further activates its ring, making it highly susceptible to electrophilic attack.

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a potent and common reagent for introducing the sulfonyl chloride group directly onto an aromatic ring.[4]

-

Regioselectivity: The ether linkage and the methoxy group are both ortho, para-directing activators. The reaction is expected to occur on the ring bearing the methoxy group, para to the existing ether linkage, due to the strong activating effect of the methoxy group and potential steric hindrance at the ortho positions.

-

Reaction Conditions: The reaction is highly exothermic and releases hydrogen chloride gas.[4] Therefore, it must be conducted at low temperatures (e.g., 0-5 °C) with slow, controlled addition of the reagent to prevent side reactions and ensure safety.

Experimental Protocol (Hypothetical)

-

Reactor Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl) is charged with the starting material, 4-methoxydiphenyl ether. A suitable inert solvent like dichloromethane can be used.

-

Cooling: The reaction vessel is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Addition: Chlorosulfonic acid (typically 2-4 equivalents) is added dropwise from the dropping funnel to the stirred solution over 1-2 hours. The temperature must be carefully monitored and kept below 10 °C.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the solid product.

-

Isolation & Purification: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate primarily used as a molecular scaffold in the synthesis of various high-value chemicals.[2]

-

Synthesis of Pharmaceutical Compounds: The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines. This reaction forms a stable sulfonamide linkage, which is a key functional group (a "sulfonamide") found in a vast array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The 4-methoxyphenoxy moiety can be incorporated to enhance biological activity or modulate pharmacokinetic properties.

-

Development of Agrochemicals: It is employed in the formulation of next-generation pesticides and herbicides.[2] The specific diaryl ether sulfonyl structure can impart selectivity and potency required for effective crop protection.

-

Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the production of specialty polymers.[2] Incorporation of this rigid, aromatic structure can enhance thermal stability, mechanical strength, and other desirable properties in materials science applications.

-

Diagnostic Reagents: It serves as a reagent in the preparation of diagnostic tools and assays for medical and environmental applications.[2]

Caption: Core reaction of sulfonyl chlorides to form sulfonamides.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a multi-technique analytical approach is essential. This constitutes a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of protons in distinct chemical environments: the methoxy group singlet, and the aromatic protons on both rings, showing characteristic splitting patterns of a para-substituted system.

-

¹³C NMR: Would verify the presence of all 13 unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 298.75. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. Characteristic absorption bands would be observed for the S=O stretches of the sulfonyl chloride (typically around 1375 and 1185 cm⁻¹) and the C-O-C stretch of the diaryl ether.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.

Caption: Analytical workflow for quality control and validation.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity. The safety data for structurally related compounds like 4-methoxybenzenesulfonyl chloride are highly relevant.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[5] Contact with skin or eyes requires immediate and thorough rinsing with water.

-

Moisture Sensitive: Reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrochloric acid and 4-(4-methoxyphenoxy)benzenesulfonic acid. This reaction is exothermic.[6][7]

-

Lachrymator: The vapors can be irritating to the eyes and respiratory system.[6]

-

-

Precautions for Safe Handling:

-

Always handle inside a certified chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8]

-

Avoid inhalation of dust or vapors.[8]

-

Use equipment and containers that are scrupulously dry.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

Keep away from incompatible materials such as water, strong bases, and alcohols.

-

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from the strategic placement of a reactive sulfonyl chloride group on a diaryl ether scaffold. Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern organic chemistry. A thorough understanding of its properties, synthetic pathways, and handling requirements is paramount for leveraging its full potential in research and development while ensuring laboratory safety.

References

-

This compound | 370065-09-1. J&K Scientific. [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]

-

4-methoxy benzene sulfonyl chloride | Drug Information. PharmaCompass.com. [Link]

-

4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. PubChem. [Link]

-

4-Methoxybenzenesulfonyl chloride - Solubility of Things. Solubility of Things. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

3-(4-Methoxyphenyl)benzenesulfonyl chloride Safety Data Sheets(SDS). Lookchem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 370065-09-1|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-(4-methoxyphenoxy)benzenesulfonyl chloride

Introduction: A Versatile Reagent in Modern Synthesis

4-(4-methoxyphenoxy)benzenesulfonyl chloride is a diaryl ether sulfonyl chloride that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its utility lies in its capacity to introduce the 4-(4-methoxyphenoxy)benzenesulfonyl moiety into a diverse range of molecules, a group that can impart desirable physicochemical and biological properties. This guide provides an in-depth analysis of the core chemical principles governing the reactivity and stability of this reagent. For researchers in drug development, understanding these characteristics is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of pure, well-characterized compounds. The applications for this compound are extensive, serving as a versatile intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and specialty polymers.[1] This guide will delve into the mechanistic underpinnings of its reactions, provide field-proven protocols, and offer critical insights into its handling and stability to ensure successful and reproducible synthetic outcomes.

Section 1: Physicochemical and Structural Properties

A foundational understanding of the molecule's intrinsic properties is essential before its application in synthesis.

| Property | Value | Source |

| CAS Number | 370065-09-1 | [1] |

| Molecular Formula | C₁₃H₁₁ClO₃S | - |

| Molecular Weight | 282.75 g/mol | - |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | 39-42 °C (lit.) | [2] |

| Boiling Point | 173 °C at 14 mmHg (lit.) | [2] |

| Key Synonyms | 4-(4-Methoxyphenoxy)benzene-1-sulfonyl chloride | - |

| Sensitivity | Moisture Sensitive, Lachrymator | [2] |

The key to the reactivity of this compound lies in the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render this sulfur atom susceptible to attack by a wide range of nucleophiles.

Section 2: Core Reactivity Profile - Nucleophilic Substitution at Sulfur

The predominant reaction pathway for this compound is nucleophilic substitution at the tetracoordinate sulfur atom. This process generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination (SAN) mechanism, where a nucleophile attacks the electrophilic sulfur center.[3] The departure of the chloride ion, an excellent leaving group, drives the reaction to completion.

Caption: General mechanism of nucleophilic substitution at the sulfonyl sulfur.

Reactivity with Amines: The Cornerstone of Sulfonamide Synthesis

The reaction with primary and secondary amines is the most prominent application of this reagent, leading to the formation of N-substituted sulfonamides—a scaffold of immense importance in drug discovery.[4] The reaction is highly efficient and proceeds readily.[5]

-

Causality of Experimental Design: The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the sulfonyl sulfur.[6] This reaction liberates one equivalent of hydrochloric acid (HCl). To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a non-nucleophilic base is essential. Tertiary amines like triethylamine (TEA) or pyridine are commonly employed to scavenge the HCl byproduct.[4] Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[4]

Reactivity with Alcohols: Formation of Sulfonate Esters

In a similar fashion, alcohols react with this compound to yield sulfonate esters. While also efficient, alcohols are generally less nucleophilic than amines, which may necessitate slightly more forcing conditions or longer reaction times. A base, typically pyridine, is again required to neutralize the HCl formed.

Reactivity with Water: The Hydrolysis Challenge

Hydrolysis is the most significant competing reaction and the primary driver of the compound's instability. Sulfonyl chlorides are highly susceptible to reaction with water, yielding the corresponding sulfonic acid and HCl.

Section 3: Stability and Handling

Proper handling and storage are non-negotiable for ensuring the integrity and reactivity of this compound.

-

Moisture Sensitivity: This is the paramount stability concern. The compound is hygroscopic and will readily react with atmospheric moisture.[7] It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[10][11] Some suppliers recommend cold-chain transportation and storage at 2-8°C to minimize degradation.[2][12]

-

Thermal Stability: The compound is a low-melting solid. While generally stable at ambient temperatures if kept dry, prolonged exposure to high heat should be avoided.

-

Incompatibilities: It is incompatible with water, strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[9] Exposure to moist air or water must be strictly avoided.[9]

Self-Validating Safety Protocol: Always handle this compound in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[11] Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill control materials readily available. As the compound is corrosive and causes severe skin burns and eye damage, any contact should be treated as a medical emergency.[13]

Section 4: Experimental Protocols and Practical Guidance

The following section provides a detailed, self-validating protocol for a typical sulfonamide synthesis, explaining the causality behind each step.

Synthesis of N-Aryl-4-(4-methoxyphenoxy)benzenesulfonamide

This protocol describes a general procedure for the reaction between this compound and a substituted aniline.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Methodology:

-

Reagent Preparation (Self-Validation Step): To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent) and anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (TEA, 1.2 equivalents).

-

Causality: Using flame-dried glassware and an inert atmosphere prevents premature hydrolysis of the sulfonyl chloride. TEA is the HCl scavenger.[4] An excess ensures complete neutralization.

-

-

Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Causality: A slight excess of the sulfonylating agent can help drive the reaction to completion. Slow, dropwise addition is critical for maintaining temperature control.

-

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours, or until completion as indicated by Thin Layer Chromatography (TLC).

-

Causality: The initial period at 0 °C allows for controlled initiation, while warming to room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.[4]

-

-

Aqueous Work-up: Quench the reaction by adding 1N aqueous HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Causality: The HCl wash removes excess TEA (as its hydrochloride salt) and any remaining unreacted primary/secondary amine.

-

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water from the organic layer. The drying agent removes all traces of water to prevent issues during solvent evaporation and to yield a dry crude product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Conclusion

This compound is a highly reactive and valuable reagent for introducing the diaryl ether sulfonyl motif. Its reactivity is dominated by the electrophilic nature of the sulfonyl sulfur, leading to efficient reactions with nucleophiles, most notably amines. However, this high reactivity is coupled with significant moisture sensitivity, making hydrolysis its principal pathway of degradation. A thorough understanding of its reactivity profile and strict adherence to anhydrous handling and storage protocols are the cornerstones of its successful application in synthesis. By implementing the self-validating methodologies and causal-driven experimental designs outlined in this guide, researchers can confidently and reproducibly leverage this reagent to advance their synthetic programs in drug discovery and beyond.

References

-

Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. 4

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. III. Chlorosulfonic Acid as a Reagent for the Characterization of Aromatic Ethers. Journal of the American Chemical Society, 62(3), 603-604.

-

National Industrial Chemicals Notification and Assessment Scheme. (NICNAS). (n.d.). 4-Methylbenzenesulfonyl chloride. Full Public Report.

-

J&K Scientific. (n.d.). This compound. Product Information.

-

Arslan, H., et al. (2009). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o163.

-

Chem-Impex International. (n.d.). 4-(4-Chlorophenoxy)benzenesulfonyl chloride. Product Information.

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride. SDS.

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook.

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Publication.

-

Nuomeng Chemical. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Blog.

-

Kaczor, A. A., & Poznański, J. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 23(11), 2859.

-

TCI Chemicals. (2023). Safety Data Sheet: 4-Methoxybenzenesulfonyl Chloride. SDS.

-

ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride. Product Information.

-

Fisher Scientific. (2008). Safety Data Sheet: Sulfonyl chloride. SDS.

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

-

Fisher Scientific. (2023). Safety Data Sheet: 4-(Phenoxymethyl)benzenesulfonyl chloride. SDS.

-

PubChem. (n.d.). Benzenesulfonyl chloride. Compound Summary.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 370065-09-1|this compound|BLD Pharm [bldpharm.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(4-methoxyphenoxy)benzenesulfonyl chloride: A Core Moiety for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-(4-methoxyphenoxy)benzenesulfonyl chloride (CAS No. 370065-09-1), a diaryl ether sulfonyl chloride of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical features, including its physicochemical properties, structural analysis, a validated synthesis protocol, and its characteristic reactivity. This document is intended to serve as a foundational resource for scientists leveraging this versatile building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a diaryl ether linkage and a highly reactive sulfonyl chloride group. The diaryl ether scaffold is a privileged structure in medicinal chemistry, often associated with enhanced metabolic stability and potent biological activity. The sulfonyl chloride functional group serves as a powerful electrophilic handle, enabling the facile construction of sulfonamides, sulfonates, and other sulfur-containing derivatives.

The strategic importance of this molecule lies in the convergence of these two key features. The 4-methoxyphenyl moiety provides specific electronic and steric properties, influencing the reactivity of the sulfonyl chloride and the conformational preferences of its derivatives. As a Senior Application Scientist, my experience indicates that reagents like this are not mere intermediates; they are precision tools. Their design allows for the systematic exploration of chemical space around a core scaffold, which is a cornerstone of modern drug discovery programs. This guide will elucidate the fundamental chemistry of this reagent to empower researchers to utilize it to its full potential.

Physicochemical and Structural Properties

Accurate characterization is the bedrock of reproducible science. The key properties of this compound have been compiled from reliable chemical supplier data and computational models.

| Property | Value | Source |

| CAS Number | 370065-09-1 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClO₄S | [2] |

| Molecular Weight | 298.75 g/mol | |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | [2] |

| Appearance | Predicted to be an off-white to yellow solid | |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate); reacts with water. | General knowledge |

Predicted Spectroscopic Signature

As of the date of this publication, public spectral databases do not contain experimental data for this specific compound. However, based on its structure, a detailed spectroscopic profile can be predicted. This theoretical analysis provides a benchmark for researchers to confirm the identity and purity of the synthesized material.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly characteristic, showing four distinct signals in the aromatic region and one singlet for the methoxy group.

-

δ ~7.90 ppm (d, 2H, J ≈ 8.8 Hz): These are the two protons on the sulfonyl-bearing ring that are ortho to the -SO₂Cl group. They are the most deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride.

-

δ ~7.15 ppm (d, 2H, J ≈ 9.0 Hz): Protons on the methoxy-bearing ring that are ortho to the ether oxygen.

-

δ ~7.05 ppm (d, 2H, J ≈ 8.8 Hz): Protons on the sulfonyl-bearing ring that are ortho to the ether oxygen.

-

δ ~6.95 ppm (d, 2H, J ≈ 9.0 Hz): Protons on the methoxy-bearing ring that are ortho to the methoxy group.

-

δ 3.85 ppm (s, 3H): The sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The carbon spectrum will reflect the symmetry of the molecule, showing 8 distinct signals.

-

δ ~160-162 ppm: Quaternary carbon of the methoxy-bearing ring attached to the -OCH₃ group.

-

δ ~158-160 ppm: Quaternary carbon of the sulfonyl-bearing ring attached to the ether oxygen.

-

δ ~145-147 ppm: Quaternary carbon of the sulfonyl-bearing ring attached to the -SO₂Cl group.

-

δ ~130-132 ppm: Aromatic C-H carbons ortho to the -SO₂Cl group.

-

δ ~125-127 ppm: Aromatic C-H carbons ortho to the ether oxygen on the methoxy-bearing ring.

-

δ ~118-120 ppm: Aromatic C-H carbons ortho to the ether oxygen on the sulfonyl-bearing ring.

-

δ ~114-116 ppm: Aromatic C-H carbons ortho to the -OCH₃ group.

-

δ ~55.5 ppm: The carbon of the methoxy (-OCH₃) group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

The IR spectrum is dominated by the stretches of the sulfonyl chloride group.

-

~1380 cm⁻¹ (strong, sharp): Asymmetric S=O stretching vibration.

-

~1175 cm⁻¹ (strong, sharp): Symmetric S=O stretching vibration.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the diaryl ether.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

Mass Spectrometry (MS) (Predicted, EI)

-

Molecular Ion (M⁺): A peak at m/z 298, with a characteristic M+2 isotope peak at m/z 300 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation: Loss of Cl (m/z 263), loss of SO₂Cl (m/z 199), and cleavage at the ether linkage.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via electrophilic chlorosulfonation of the corresponding diaryl ether precursor, 4-phenoxyanisole (also known as 4-methoxydiphenyl ether). The following protocol is adapted from established methodologies for the chlorosulfonation of aromatic compounds.

Caption: Fig. 1: General workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenoxyanisole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of starting material).

-

Scientist's Insight: Anhydrous conditions are critical. Sulfonyl chlorides readily hydrolyze, and chlorosulfonic acid reacts violently with water. DCM is chosen as an inert solvent that helps to control the reaction viscosity and temperature.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. An off-gas trap (e.g., a bubbler with NaOH solution) should be used to neutralize the evolved HCl gas.

-

Scientist's Insight: A large excess of chlorosulfonic acid is used to drive the reaction to completion and act as the solvent. The slow, controlled addition at low temperature is a crucial safety measure to manage the highly exothermic nature of the reaction and to favor sulfonation at the para-position of the unsubstituted ring, which is activated by the phenoxy group.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Scientist's Insight: This is the most hazardous step. The quench must be performed slowly in a well-ventilated fume hood behind a blast shield. This step neutralizes the excess chlorosulfonic acid and precipitates the water-insoluble product.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a solid.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Key Chemical Reactivity: The Sulfonylation Reaction

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic, making it an excellent target for nucleophiles. Its primary application is in the formation of sulfonamides via reaction with primary or secondary amines.

Caption: Fig. 2: Key reactions with common nucleophiles.

This reaction is typically carried out in an aprotic solvent like DCM in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical dual function: it acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid byproduct generated during the reaction. The resulting sulfonamides are often stable, crystalline solids and are a cornerstone of many drug discovery campaigns.

Applications in Research and Development

While specific, named final products derived from this exact reagent are not widely reported in public literature, its structural class is fundamental to several areas:

-

Medicinal Chemistry: As a versatile intermediate, it is used to synthesize libraries of novel sulfonamide derivatives.[2] The diaryl ether sulfonamide scaffold is explored for a wide range of therapeutic targets. For instance, related structures have been investigated as anti-inflammatory, antibacterial, and antitumor agents. The ability to readily couple this moiety with various amines allows for systematic Structure-Activity Relationship (SAR) studies.

-

Agrochemicals: The sulfonamide linkage is also prevalent in modern herbicides and pesticides. This reagent serves as a valuable building block for creating new crop protection agents.[2]

-

Materials Science: The introduction of the 4-(4-methoxyphenoxy)sulfonyl group can modify the properties of polymers and other materials, potentially enhancing thermal stability or introducing specific functionalities.[2]

Safety and Handling

As a Senior Application Scientist, I must stress that operational safety is paramount. This compound belongs to the sulfonyl chloride class and must be handled with appropriate care.

-

Corrosivity: The compound is a corrosive solid. It can cause severe burns to the skin and eyes upon contact.

-

Moisture Sensitivity: It reacts exothermically, and sometimes violently, with water and other protic solvents (e.g., alcohols, moist air) to release corrosive hydrochloric acid (HCl) gas and the corresponding sulfonic acid.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and water.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles along with a face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

J&K Scientific LLC. This compound | 370065-09-1. [Link]

Sources

The Indispensable Role of Sulfonyl Chlorides in Modern Organic Synthesis: A Technical Guide for Researchers

Abstract

Sulfonyl chlorides (R-SO₂Cl) represent a cornerstone of modern organic synthesis, prized for their high reactivity and versatility.[1] This technical guide provides an in-depth exploration of sulfonyl chloride chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their reactivity, provide a comparative analysis of common sulfonylating agents, and present detailed, field-proven protocols for their application in the synthesis of sulfonamides and sulfonate esters, as well as their strategic use as protecting groups. Mechanistic insights, supported by authoritative references, will be interwoven throughout to provide a causal understanding of experimental choices. This guide aims to be a comprehensive resource, empowering scientists to effectively harness the synthetic potential of sulfonyl chlorides in their research and development endeavors.

The Chemistry of the Sulfonyl Chloride Functional Group: A Primer

The sulfonyl chloride functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.[1] This arrangement renders the sulfur atom highly electrophilic, a consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This inherent electrophilicity is the cornerstone of the sulfonyl chloride's reactivity, making it a prime target for a wide array of nucleophiles.[2] The chloride ion, being an excellent leaving group, further facilitates nucleophilic substitution reactions at the sulfur center.

The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides being of predominant importance in synthetic chemistry.

Synthesis of Sulfonyl Chlorides: Key Methodologies

The preparation of sulfonyl chlorides can be achieved through several reliable methods, with the choice of route often dictated by the nature of the starting material and the desired scale of the reaction.

From Thiols and Their Derivatives

A prevalent and versatile method for synthesizing sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives, such as disulfides.[3][4] This transformation can be accomplished using various reagent systems, each with its own set of advantages. A particularly efficient and rapid method involves the use of hydrogen peroxide in the presence of zirconium tetrachloride, which can convert a wide range of thiols to their corresponding sulfonyl chlorides in excellent yields and with very short reaction times.[3] Another practical approach employs N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, offering a safer alternative to the use of hazardous reagents like chlorine gas.

Experimental Protocol: Synthesis of Aryl Sulfonyl Chloride from Thiophenol using NCS

-

Materials: Thiophenol, N-chlorosuccinimide (NCS), acetonitrile, and dilute hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve thiophenol in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath.

-

Slowly add N-chlorosuccinimide (NCS) and a catalytic amount of dilute hydrochloric acid to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude sulfonyl chloride.

-

Purify the product by distillation or recrystallization.

-

From Arenes via Chlorosulfonation

Direct chlorosulfonation of aromatic compounds is a widely used industrial method for the synthesis of aryl sulfonyl chlorides.[5] This electrophilic aromatic substitution reaction is typically carried out using an excess of chlorosulfonic acid.[5] A notable example of this methodology is its application in the synthesis of the blockbuster drug Viagra.[5]

From Aryl Amines via the Sandmeyer Reaction

The Meerwein modification of the Sandmeyer reaction provides a valuable route to aryl sulfonyl chlorides from anilines.[5] This process involves the diazotization of the aryl amine with sodium nitrite and hydrochloric acid, followed by treatment of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst.[5]

The Reactivity Landscape of Sulfonyl Chlorides

The synthetic utility of sulfonyl chlorides is vast, with their reactions primarily revolving around the nucleophilic substitution at the electrophilic sulfur atom.

Formation of Sulfonamides: A Pillar of Medicinal Chemistry

Arguably the most significant application of sulfonyl chlorides is in the synthesis of sulfonamides, a privileged scaffold in a multitude of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3][6] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Materials: Sulfonyl chloride, primary or secondary amine, a suitable base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base dropwise to the stirred solution.

-

Slowly add a solution of the sulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.[7]

-

Synthesis of Sulfonate Esters: Versatile Intermediates

Sulfonate esters, readily prepared from the reaction of sulfonyl chlorides with alcohols in the presence of a base, are excellent leaving groups in nucleophilic substitution and elimination reactions.[1][8] This transformation is a cornerstone of organic synthesis, enabling the conversion of alcohols into a wide range of other functional groups.

Experimental Protocol: Preparation of a Tosylate Ester from an Alcohol

-

Materials: Alcohol, p-toluenesulfonyl chloride (tosyl chloride), pyridine, and dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the stirred solution.

-

Slowly add a solution of tosyl chloride in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for several hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate ester.

-

Purify the product by column chromatography.[9]

-